山柑亭B-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Scopoletin, a naturally occurring coumarin, is found in many plants and has significant health implications. It is known for its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The conjugation of scopoletin with glucuronic acid to form Scopoletin B-D-glucuronide is an example of Phase II metabolism, which increases the solubility of hydrophobic compounds for excretion (Antika et al., 2022).

Synthesis Analysis

The synthesis of scopoletin derivatives involves various pharmacological and biochemical processes. While the synthesis specifics of Scopoletin B-D-glucuronide are not directly outlined, it likely involves enzymatic conjugation involving UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to scopoletin (Costa Mano et al., 2018).

Molecular Structure Analysis

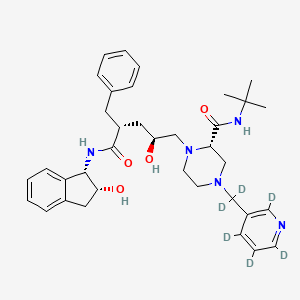

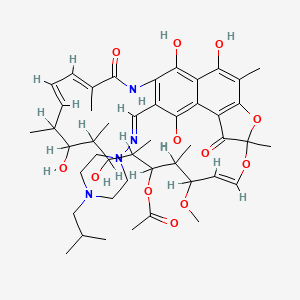

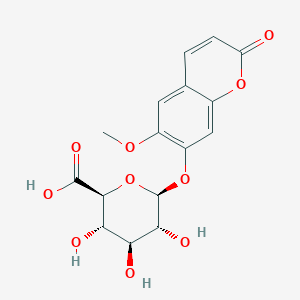

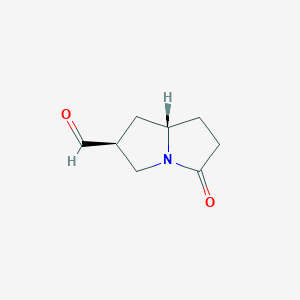

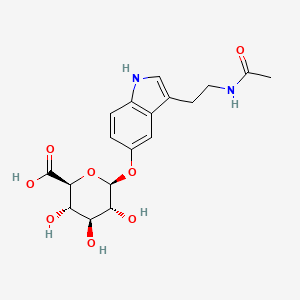

The molecular structure of scopoletin features a 6-methoxy-7 hydroxycoumarin core, crucial for its biological activities. The addition of a glucuronic acid moiety to form glucuronides likely alters its physical and chemical properties, enhancing water solubility and excretion potential without significantly diminishing biological activity (Firmansyah et al., 2020).

Chemical Reactions and Properties

Scopoletin undergoes various chemical reactions, including glucuronidation, which significantly impacts its pharmacokinetics and bioavailability. Glucuronidation, a major drug-metabolizing reaction, leads to the formation of more water-soluble metabolites, facilitating their excretion (Shipkova & Wieland, 2005).

Physical Properties Analysis

The physical properties of scopoletin, such as solubility and stability, are modified upon glucuronidation. The conjugation with glucuronic acid generally increases the hydrophilicity of scopoletin, enhancing its solubility in aqueous environments and facilitating its renal excretion (Dutton, 1978).

Chemical Properties Analysis

The chemical properties of scopoletin, including reactivity and interactions with biological molecules, are influenced by glucuronidation. This modification may affect the compound's ability to interact with enzymes, receptors, and other cellular components, potentially altering its pharmacological profile while retaining its core biological activities (Sakthivel et al., 2021).

科学研究应用

细胞信号通路调节

山柑亭是一种天然存在的香豆素,因其对健康的益处而被广泛研究,包括抗氧化、抗糖尿病、保肝、神经保护和抗菌活性。这些作用通过各种细胞内信号机制介导。研究强调了山柑亭在调节多种信号通路中的潜力,如 NRF-2、凋亡/p53、NF-κB、自噬、缺氧、STAT3、Wnt-β 和 Notch,这些通路与抗炎和抗肿瘤发生特性有关。了解这些分子信号通路可以支持山柑亭及其衍生物(如山柑亭 B-D-葡萄糖醛酸苷)在治疗各种疾病中的作用,因为它们具有有希望的生物活性 (Sakthivel 等人,2021)。

生物合成、提取和药理活性

山柑亭的药理特性、生物合成过程和提取方法对健康具有重要意义。它是一种存在于许多可食用植物中的香豆素,在人类健康中起着重要作用。了解其生物合成途径、分布和提取技术对于利用其潜在益处至关重要。山柑亭已在各种体外、体内和计算机模拟研究中显示出一系列药理活性,包括抗氧化、抗菌、抗癌、抗炎和神经保护方面。这些知识有助于认识含山柑亭植物对疾病预防和治疗的益处 (Antika 等人,2022)。

药理潜力和发展

山柑亭表现出多种药理活性,包括抗肝毒性、抗菌、抗真菌、抗结核和抗氧化作用。已证明的体内药理活性包括抗甲状腺、降压、抗增殖、抗炎、神经、抗多巴胺能和抗肾上腺能、抗糖尿病和抗高尿酸血症活性。山柑亭广泛的药理益处突出了其进一步开发为针对各种健康状况的治疗剂的潜力。对山柑亭的分离、分析和药理活性的全面审查突出了推进山柑亭及其葡萄糖醛酸苷衍生物在医学应用方面的研究和开发的范围 (应用化学中的生物界面研究,2020)。

治疗药物监测中的葡萄糖醛酸化

葡萄糖醛酸化是一种主要的药物代谢反应,涉及药物或代谢物与葡萄糖醛酸的结合,由 UDP-葡萄糖醛酸糖基转移酶促进。这一过程影响药物及其代谢物的药理或毒理学特性。了解葡萄糖醛酸化对治疗药物监测的影响至关重要,因为葡萄糖醛酸苷代谢物可能具有直接和间接的药理或毒理作用。这种知识对于优化治疗效果至关重要,在考虑山柑亭葡萄糖醛酸苷衍生物的药代动力学和动力学时尤其相关 (Shipkova & Wieland,2005)。

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTLUAQBFYOVMO-JHZZJYKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scopoletin B-D-glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)